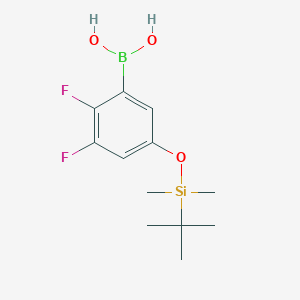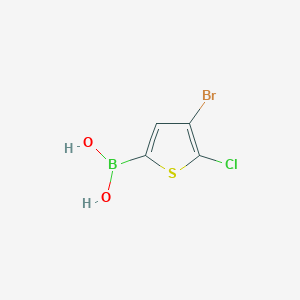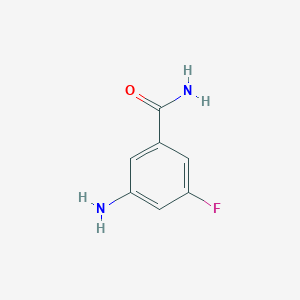
3-Amino-5-fluorobenzamide
Descripción general
Descripción
3-Amino-5-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O . It has a molecular weight of 154.14 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
PET Imaging of σ Receptors
- Application in PET Imaging : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a derivative of 3-Amino-5-fluorobenzamide, has been synthesized and shown to bind selectively to σ receptors. This compound has potential as a ligand for PET imaging of σ receptors in humans, offering insights into neuroreceptor dynamics (Shiue et al., 1997).
Biodistribution and Pharmacokinetics
- MRI Assessment of Derivatives : A fluorinated derivative of this compound was studied using MRI for its biodistribution and pharmacokinetics in tumor-bearing rats. The study found heterogeneous signal in adenocarcinoma, indicating challenges in tumor-specific delivery (Brix et al., 2005).
DNA Repair and Cellular Effects
- Role in DNA Repair : 3-Aminobenzamide, a compound related to this compound, has been used to investigate its role in DNA repair. Studies have shown paradoxical effects at different concentrations and suggest its cellular effects are complex, including stimulation of repair replication without increased excision of damaged sites (Cleaver et al., 1985).
Serotonin Receptor Imaging
- Serotonin Receptor Ligands : Research on compounds structurally related to this compound, specifically targeting serotonin-5HT2-receptors, has been conducted. These compounds show promise as tracers for γ-emission tomography and PET imaging, aiding in the study of neurological disorders (Mertens et al., 1994).
Cellular Metabolic Effects
- Metabolic Impact in Cells : Studies on derivatives of this compound have revealed significant effects on cellular metabolism. These include impacts on glucose metabolism, DNA synthesis, and cell viability, highlighting the broad scope of cellular processes influenced by these compounds (Milam & Cleaver, 1984).
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary target of 3-Amino-5-fluorobenzamide is currently under investigation. It has been found to be structurally similar to rineterkib , which is an inhibitor of extracellular signal-regulated kinase (ERK) . ERK plays a crucial role in regulating cell processes such as proliferation, differentiation, and cell cycle progression.
Mode of Action
The exact mode of action of this compound is not yet fully understood. Given its structural similarity to Rineterkib, it may interact with its targets in a similar manner. Rineterkib inhibits ERK, thereby disrupting the signaling pathways that regulate cell processes .
Biochemical Pathways
Based on its potential target, it may influence the erk signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival.
Pharmacokinetics
It is known that the compound has a molecular weight of 15414 , which may influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Given its potential inhibitory effect on ERK, it may influence cell proliferation, differentiation, and survival .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not yet fully understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and efficacy. For instance, it is recommended that the compound be stored at a temperature of 2-8°C .
Análisis Bioquímico
Biochemical Properties
3-Amino-5-fluorobenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The interaction between this compound and PARP can inhibit the enzyme’s activity, leading to an accumulation of DNA damage in cells . Additionally, this compound may interact with other proteins involved in cellular stress responses, further influencing cellular homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the inhibition of PARP by this compound can lead to increased sensitivity to DNA-damaging agents, making it a potential candidate for combination therapies. This compound also affects cell signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis. By modulating gene expression and cellular metabolism, this compound can induce cell cycle arrest and promote programmed cell death in certain contexts.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways. Additionally, this compound may influence the expression of genes involved in stress responses and apoptosis, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of PARP activity and persistent DNA damage, leading to chronic cellular stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit PARP activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of DNA damage and cellular stress . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to DNA repair and cellular stress responses. The compound interacts with enzymes such as PARP and other DNA repair proteins, influencing metabolic flux and metabolite levels . Additionally, this compound may affect the synthesis and degradation of nucleotides, further impacting cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA repair processes . The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA repair enzymes and other nuclear proteins . Targeting signals and post-translational modifications may direct this compound to specific nuclear compartments, enhancing its activity and function . The localization of this compound within the nucleus is crucial for its role in modulating DNA repair and inducing cellular stress responses.
Propiedades
IUPAC Name |
3-amino-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNJYARAWCSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676371 | |
| Record name | 3-Amino-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036757-40-0 | |
| Record name | 3-Amino-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




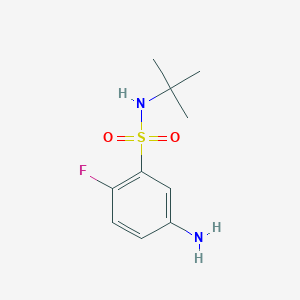
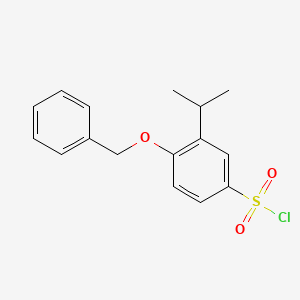
![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)

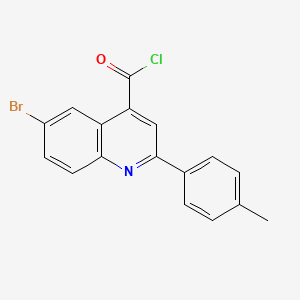
![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)

